molecular formula C15H15N5OS2 B11564557 2-{[2-amino-5-cyano-6-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}-N-benzylacetamide

2-{[2-amino-5-cyano-6-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}-N-benzylacetamide

Cat. No.: B11564557
M. Wt: 345.4 g/mol
InChI Key: FTJQECCPGQXVBG-UHFFFAOYSA-N
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Description

2-{[2-amino-5-cyano-6-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}-N-benzylacetamide is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with amino, cyano, and methylsulfanyl groups, as well as a benzylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-amino-5-cyano-6-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}-N-benzylacetamide typically involves multiple steps, starting with the preparation of the pyrimidine ring. One common method involves the reaction of 2-amino-4,6-dichloropyrimidine with sodium methanethiolate to introduce the methylsulfanyl group. This intermediate is then reacted with cyanamide to introduce the cyano group. Finally, the benzylacetamide moiety is introduced through a nucleophilic substitution reaction with benzylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-{[2-amino-5-cyano-6-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}-N-benzylacetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like acyl chlorides or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Acyl chlorides, sulfonyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Amides and sulfonamides.

Scientific Research Applications

2-{[2-amino-5-cyano-6-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}-N-benzylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[2-amino-5-cyano-6-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}-N-benzylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and cyano groups on the pyrimidine ring can form hydrogen bonds and other interactions with active sites, while the methylsulfanyl group can modulate the compound’s lipophilicity and membrane permeability. These interactions can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-{[2-amino-5-cyano-6-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}-N-benzylacetamide is unique due to the presence of the benzylacetamide moiety, which can enhance its binding affinity and specificity for certain molecular targets. This structural feature may also influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.

Properties

Molecular Formula

C15H15N5OS2

Molecular Weight

345.4 g/mol

IUPAC Name

2-(2-amino-5-cyano-6-methylsulfanylpyrimidin-4-yl)sulfanyl-N-benzylacetamide

InChI

InChI=1S/C15H15N5OS2/c1-22-13-11(7-16)14(20-15(17)19-13)23-9-12(21)18-8-10-5-3-2-4-6-10/h2-6H,8-9H2,1H3,(H,18,21)(H2,17,19,20)

InChI Key

FTJQECCPGQXVBG-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C(=NC(=N1)N)SCC(=O)NCC2=CC=CC=C2)C#N

Origin of Product

United States

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